molecular formula C10H10F2O3 B1394869 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid CAS No. 1397193-35-9

3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid

Cat. No. B1394869
M. Wt: 216.18 g/mol
InChI Key: BRJVIDYBEXLDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid (DFMPA) is a carboxylic acid compound with a molecular formula of C7H7F2O3. It is a colorless solid that is soluble in water and organic solvents. DFMPA has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an intermediate in the production of pharmaceuticals. It is also used as a raw material in the production of polymers and other materials.

Scientific Research Applications

Electrochemical Synthesis

Electrochemical hydrogenation can be utilized for the synthesis of 3-(methoxyphenyl)propanoic acids, including compounds similar to 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid. This method produces the corresponding propanoic acids almost quantitatively, offering an efficient synthesis route (Korotaeva et al., 2011).

Food Contact Material Safety

3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], a compound structurally similar to 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid, has been evaluated for safety in food contact materials. It's considered safe under specific conditions, such as in the polymerization of fluoropolymers at high temperatures (Andon et al., 2011).

Phytotoxicity and Mutagenicity Evaluation

Cinnamic acid derivatives, which are structurally related to 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid, have been evaluated for phytotoxic and mutagenic effects. These studies provide insights into the environmental impact and safety of similar compounds (Jităreanu et al., 2013).

Analytical Applications in Metal Detection

3-(4-Methoxyphenyl)-2-mercaptopropenoic acid, a compound related to 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid, has been used in the spectrophotometric determination of nickel in various materials. This highlights the potential analytical applications of similar compounds in detecting metal ions (Izquierdo & Carrasco, 1984).

Renewable Building Block in Polymer Synthesis

Phloretic acid, similar to 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating the potential of similar compounds in materials science (Trejo-Machin et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Specific safety information for “3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid” is not available .

properties

IUPAC Name

3-(2,6-difluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJVIDYBEXLDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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